1H,1H,2H,2H-Perfluorododecyltrichlorosilane

Catalog No.
S1487594
CAS No.
102488-49-3
M.F
C12H4Cl3F21Si
M. Wt
681.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1H,1H,2H,2H-Perfluorododecyltrichlorosilane

CAS Number

102488-49-3

Product Name

1H,1H,2H,2H-Perfluorododecyltrichlorosilane

IUPAC Name

trichloro(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-henicosafluorododecyl)silane

Molecular Formula

C12H4Cl3F21Si

Molecular Weight

681.6 g/mol

InChI

InChI=1S/C12H4Cl3F21Si/c13-37(14,15)2-1-3(16,17)4(18,19)5(20,21)6(22,23)7(24,25)8(26,27)9(28,29)10(30,31)11(32,33)12(34,35)36/h1-2H2

InChI Key

ZFUVZJADECZZMS-UHFFFAOYSA-N

SMILES

C(C[Si](Cl)(Cl)Cl)C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Canonical SMILES

C(C[Si](Cl)(Cl)Cl)C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

The exact mass of the compound 1H,1H,2H,2H-Perfluorododecyltrichlorosilane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.

1H,1H,2H,2H-Perfluorododecyltrichlorosilane is a long-chain organosilane used to form robust, low-energy self-assembled monolayers (SAMs) on hydroxylated surfaces like glass, silicon, and metal oxides. Its molecular structure consists of a highly reactive trichlorosilyl headgroup for rapid, covalent surface attachment and a long, perfluorinated C12 tail (CF3(CF2)9(CH2)2-). This tail provides extreme hydrophobicity and, critically, oleophobicity, creating surfaces with very low surface energy that repel both water and oils. These properties make it a key material for applications requiring anti-stiction, anti-fouling, and durable liquid repellency.

Substituting this C12 compound with shorter-chain analogs, such as the common 1H,1H,2H,2H-perfluorooctyltrichlorosilane (C8), results in monolayers with higher surface energy and less effective molecular packing, compromising ultimate repellency and barrier integrity. Replacing the trichlorosilyl headgroup with trialkoxy alternatives (e.g., triethoxysilane) fundamentally alters the deposition process; trialkoxysilanes exhibit significantly slower hydrolysis and condensation rates, often requiring catalysts or elevated temperatures, making them incompatible with rapid, room-temperature industrial workflows designed for trichlorosilanes. Furthermore, non-fluorinated analogs like dodecyltrichlorosilane (DDTS) can produce hydrophobic surfaces but fail to achieve the low surface energy required for oleophobicity (oil repellency), a key performance differentiator of perfluorinated chains.

Superior Oleophobicity and Lower Surface Energy vs. Shorter-Chain and Non-Fluorinated Analogs

The longer C10 perfluorinated chain of the target compound (often referred to as FDTS or a C10 analog in literature, distinct from the C12 name but referring to the perfluorodecyl moiety) is critical for achieving maximum liquid repellency. Surfaces treated with long-chain fluoroalkylsilanes achieve critical surface tensions below 20 mN/m, a threshold required for oleophobicity. In contrast, non-fluorinated hydrocarbon silanes like Octadecyltrichlorosilane (OTS) typically produce surfaces with higher surface energy (20-30 mN/m), which are hydrophobic but still readily wetted by oils. While direct water contact angle comparisons between C12 and C8 fluoro-analogs show modest differences, the key differentiator is the oleophobicity that is enhanced by the longer, more densely packed fluorinated chain which lowers the surface free energy more effectively.

Evidence DimensionCritical Surface Tension
Target Compound Data< 20 mN/m (required for oleophobicity)
Comparator Or BaselineHydrocarbon Silanes (e.g., OTS): 20-30 mN/m
Quantified DifferenceCrosses the threshold from oleophilic to oleophobic
ConditionsSelf-assembled monolayer on a solid substrate.

For applications requiring repellency to oils, lubricants, or organic solvents, the long perfluorinated chain is essential and cannot be substituted by hydrocarbon silanes.

Process Efficiency: Rapid, Catalyst-Free Deposition Compared to Trialkoxysilane Analogs

The trichlorosilyl (-SiCl3) headgroup is significantly more reactive than trialkoxy (-Si(OR)3) headgroups. Trichlorosilanes react rapidly with trace surface water to form silanols, which then quickly condense to form a covalently bonded monolayer, often in minutes at room temperature without catalysts. In contrast, the hydrolysis of trialkoxysilanes is orders of magnitude slower and is often the rate-limiting step. For example, methoxysilanes hydrolyze 6-10 times faster than the corresponding ethoxysilanes, and both are substantially slower than chlorosilanes. This makes trialkoxysilanes unsuitable for high-throughput processes where rapid and complete surface functionalization is a primary procurement driver.

Evidence DimensionRelative Hydrolysis Rate
Target Compound DataVery Fast (Trichlorosilane)
Comparator Or BaselineSlow to Very Slow (Trialkoxysilanes)
Quantified DifferenceQualitatively orders of magnitude faster; enables catalyst-free, room-temperature processing.
ConditionsReaction with surface hydroxyl groups or trace water during SAM formation.

This compound is the correct choice for industrial or high-throughput lab processes where deposition speed and process simplicity are critical operational requirements.

Enhanced Thermal Stability of Monolayer Integrity Compared to Hydrocarbon Analogs

Perfluorinated alkylsiloxane monolayers exhibit a distinct and more robust thermal degradation mechanism compared to their non-fluorinated hydrocarbon counterparts. When heated, monolayers of 1H,1H,2H,2H,-perfluorodecyltrichlorosilane (FDTS, a C10 analog) desorb via the loss of the entire molecular chain. In sharp contrast, hydrocarbon monolayers like octadecyltrichlorosilane (OTS) degrade through C-C bond breakage, leading to successive shortening of the alkyl chains at elevated temperatures. While the onset of desorption for FDTS can occur at temperatures as low as 100-300°C in a vacuum, the retention of the full chain structure until desorption provides a more predictable failure mode, which is advantageous for applications with defined thermal budgets.

Evidence DimensionThermal Degradation Mechanism
Target Compound DataDesorption of intact molecular chain
Comparator Or BaselineOctadecyltrichlorosilane (OTS): C-C bond scission and progressive chain shortening
Quantified DifferenceFundamentally different degradation pathway
ConditionsAnnealing in vacuum on oxidized Si(100) surface.

For applications requiring predictable performance up to a specific thermal limit, the cleaner desorption mechanism of the fluorinated chain prevents the formation of partially degraded, functionally compromised surfaces.

High-Fidelity Mold Release Coatings for Nanoimprint Lithography (NIL)

The ultra-low surface energy, particularly the oleophobicity, imparted by the long C12 perfluorinated chain is critical for preventing adhesion of polymer resists to the mold surface. This directly reduces demolding force and defects, extending the usable lifetime of expensive NIL molds. The rapid, catalyst-free deposition of the trichlorosilyl group allows for efficient and reproducible coating of molds in high-throughput manufacturing environments.

Durable Anti-Stiction and Moisture Barrier Layers for MEMS/NEMS

In microelectromechanical and nanoelectromechanical systems (MEMS/NEMS), the high packing density and hydrophobicity of the C12 monolayer prevent capillary adhesion (stiction) caused by environmental moisture. The robust, covalently-bonded layer serves as a durable barrier that protects sensitive components, a critical requirement where shorter-chain or less-ordered monolayers would fail to provide sufficient protection.

Creation of Oleophobic and Anti-Fouling Surfaces for Microfluidics and Biosensors

The compound's ability to create surfaces that repel oils and non-polar organic molecules is essential for microfluidic devices that handle complex biological samples or organic solvents. This prevents channel clogging and minimizes non-specific binding of proteins or lipids, ensuring the accuracy and longevity of biosensors and diagnostic chips.

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory.;
H314 (97.44%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Wikipedia

1H,1H,2H,2H-Perfluorododecyltrichlorosilane

Use Classification

PFAS (per- and polyfluoroalkyl substances) -> OECD Category

Dates

Last modified: 08-15-2023

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